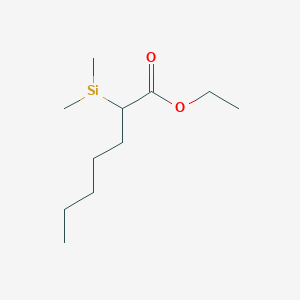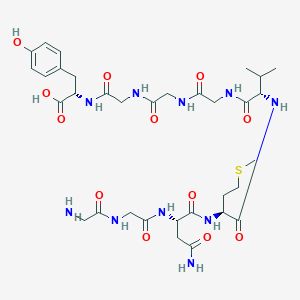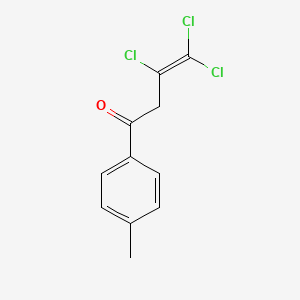![molecular formula C23H26O4S2 B12587719 Methanesulfonic acid--3-[(triphenylmethyl)sulfanyl]propan-1-ol (1/1) CAS No. 606975-95-5](/img/structure/B12587719.png)
Methanesulfonic acid--3-[(triphenylmethyl)sulfanyl]propan-1-ol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonic acid–3-[(triphenylmethyl)sulfanyl]propan-1-ol (1/1) is a chemical compound that combines the properties of methanesulfonic acid and 3-[(triphenylmethyl)sulfanyl]propan-1-ol. Methanesulfonic acid is an organosulfuric acid known for its strong acidity and ability to dissolve a wide range of metal salts . The compound 3-[(triphenylmethyl)sulfanyl]propan-1-ol is a derivative of propanol with a triphenylmethylsulfanyl group attached, which can influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid–3-[(triphenylmethyl)sulfanyl]propan-1-ol typically involves the reaction of methanesulfonic acid with 3-[(triphenylmethyl)sulfanyl]propan-1-ol under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product. Common solvents used in the synthesis include methanol and diethyl ether, while catalysts may include strong acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would need to be optimized for efficiency, cost-effectiveness, and safety, considering the strong acidity of methanesulfonic acid and the potential hazards associated with handling triphenylmethylsulfanyl derivatives.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid–3-[(triphenylmethyl)sulfanyl]propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or the triphenylmethylsulfanyl group to a thiol.
Substitution: The compound can participate in substitution reactions where the sulfonic acid or triphenylmethylsulfanyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction may produce sulfonates or thiols. Substitution reactions can result in a wide range of products depending on the nucleophile used.
Scientific Research Applications
Methanesulfonic acid–3-[(triphenylmethyl)sulfanyl]propan-1-ol has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in reactions requiring strong acids or sulfonic acid derivatives.
Biology: It may be used in biochemical studies to investigate the effects of sulfonic acid and triphenylmethylsulfanyl groups on biological systems.
Mechanism of Action
The mechanism of action of methanesulfonic acid–3-[(triphenylmethyl)sulfanyl]propan-1-ol involves its ability to donate protons (H+) due to the presence of the methanesulfonic acid group. This proton donation can facilitate various chemical reactions, such as catalyzing the formation of new bonds or breaking existing ones. The triphenylmethylsulfanyl group can also participate in reactions, either as a nucleophile or electrophile, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid: A strong acid with similar proton-donating properties but lacking the triphenylmethylsulfanyl group.
3-[(Triphenylmethyl)sulfanyl]propan-1-ol: Shares the triphenylmethylsulfanyl group but lacks the strong acidity of methanesulfonic acid.
Uniqueness
Methanesulfonic acid–3-[(triphenylmethyl)sulfanyl]propan-1-ol is unique due to the combination of a strong acid (methanesulfonic acid) and a reactive sulfanyl group (triphenylmethylsulfanyl). This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .
Properties
CAS No. |
606975-95-5 |
|---|---|
Molecular Formula |
C23H26O4S2 |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
methanesulfonic acid;3-tritylsulfanylpropan-1-ol |
InChI |
InChI=1S/C22H22OS.CH4O3S/c23-17-10-18-24-22(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;1-5(2,3)4/h1-9,11-16,23H,10,17-18H2;1H3,(H,2,3,4) |
InChI Key |
NLICALOGHGFAPP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(3-fluorophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12587637.png)
![5-Chloro-2-hydroxy-N-{3-[(2-methylbenzyl)oxy]phenyl}benzamide](/img/structure/B12587643.png)
![Acetamide,N,N-dimethyl-2-[[1-[2-(4-methyl-piperidin-1-YL)-2-oxoethyl]-1H-benzo[D]imidazol-2-YL]thio]-](/img/structure/B12587645.png)
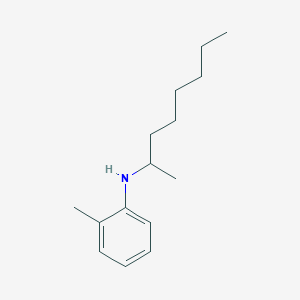
![5h-7,9a-Epoxy-1h-pyrrolo[1,2-a]azepine](/img/structure/B12587655.png)
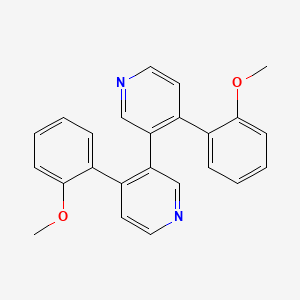
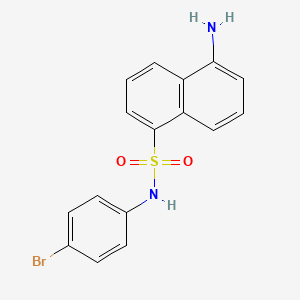
![3-[3-(Methanesulfonyl)phenyl]propan-1-ol](/img/structure/B12587674.png)
![1H-Indole, 1-methyl-2-[(2-propenyloxy)methyl]-](/img/structure/B12587681.png)
![1,7-Bis{4-[(trimethylsilyl)oxy]phenyl}heptane-3,5-dione](/img/structure/B12587687.png)

